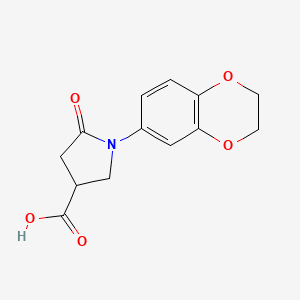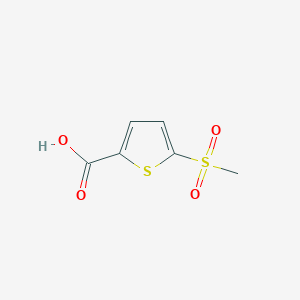
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable aromatic precursor followed by oxidation and subsequent functional group transformations. For instance, starting with 2,5-dimethylbenzene, a Friedel-Crafts alkylation can introduce the necessary aliphatic side chain, which is then oxidized to form the ketone and carboxylic acid functionalities.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid exerts its effects involves interactions with various molecular targets. The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its aromatic and aliphatic components allow it to interact with both hydrophobic and hydrophilic environments, making it versatile in its applications.
Comparison with Similar Compounds
2,2-Dimethyl-4-methyleneglutaric acid: This compound has a similar aliphatic structure but differs in its functional groups.
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: This compound shares the dimethyl and aromatic characteristics but has a different ring structure.
Uniqueness: 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its versatility in different research fields make it a valuable compound for scientific and industrial purposes.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-5-6-10(2)11(7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKYTPXZTOHEPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372699 |
Source


|
| Record name | 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681459-16-5 |
Source


|
| Record name | 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)

![1-Thia-4-azaspiro[4.4]nonan-3-one](/img/structure/B1302426.png)
![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)




![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)




